Cas no 2171160-03-3 ((2R)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-5-methoxy-5-oxopentanoic acid)

(2R)-2-{2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-5-methoxy-5-oxopentanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include an Fmoc-protected amine group, a flexible ethoxyacetamido linker, and a methoxy-esterified carboxyl terminus, enhancing solubility and reactivity during solid-phase peptide assembly. The chiral (2R) configuration ensures stereochemical precision in peptide chain elongation. This compound is particularly valuable for introducing modified residues or facilitating post-synthetic modifications due to its orthogonal protecting groups and functional handles. Its optimized design minimizes side reactions while maintaining compatibility with standard Fmoc-based protocols, making it a reliable building block for complex peptide architectures in pharmaceutical and biochemical research applications.
(2R)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-5-methoxy-5-oxopentanoic acid structure
2171160-03-3 structure
Product Name:(2R)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-5-methoxy-5-oxopentanoic acid
CAS No:2171160-03-3
MF:C25H28N2O8
MW:484.498427391052
CID:6186108
PubChem ID:165834723
Update Time:2025-06-28

(2R)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-5-methoxy-5-oxopentanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-5-methoxy-5-oxopentanoic acid
    • (2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-5-methoxy-5-oxopentanoic acid
    • EN300-1518831
    • 2171160-03-3
    • Inchi: 1S/C25H28N2O8/c1-33-23(29)11-10-21(24(30)31)27-22(28)15-34-13-12-26-25(32)35-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20-21H,10-15H2,1H3,(H,26,32)(H,27,28)(H,30,31)/t21-/m1/s1
    • InChI Key: YUITURNYKPTTFX-OAQYLSRUSA-N
    • SMILES: O(C(NCCOCC(N[C@@H](C(=O)O)CCC(=O)OC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 484.18456586g/mol
  • Monoisotopic Mass: 484.18456586g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 14
  • Complexity: 723
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 140Ų

(2R)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-5-methoxy-5-oxopentanoic acid Pricemore >>

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Additional information on (2R)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-5-methoxy-5-oxopentanoic acid

Compound CAS No 2171160-03-3: A Comprehensive Overview

The compound with CAS No 2171160-03-3, known as (2R)-2-{2-[({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxy]acetamido}-5-methoxy-5-oxopentanoic acid, is a highly specialized chemical entity with significant applications in the fields of organic chemistry and biochemistry. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a chiral center at the second carbon, and a methoxy group at the fifth position. The presence of these functional groups makes it a valuable tool in peptide synthesis and other advanced chemical processes.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. The Fmoc group, which is a well-known protecting group in peptide synthesis, plays a crucial role in controlling the reactivity of amino groups during synthesis. This has led to its widespread use in the construction of complex peptides and proteins with high precision. The chiral center at the second carbon further enhances its utility by enabling the synthesis of enantiomerically pure compounds, which are essential in drug discovery and development.

One of the most significant advancements involving this compound is its application in the synthesis of biologically active molecules. Researchers have demonstrated that the unique structure of this compound allows for efficient coupling reactions, making it an ideal building block for constructing bioactive compounds with potential therapeutic applications. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anti-cancer activities, opening new avenues for drug development.

In addition to its role in peptide synthesis, this compound has also found applications in materials science. Its ability to form stable amide bonds has led to its use in the development of novel materials with tailored properties. For example, recent research has explored its potential in creating biodegradable polymers and advanced drug delivery systems. These applications underscore the versatility of this compound across multiple scientific disciplines.

The synthesis of (2R)-2-{[({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxy]acetamido}-5-methoxy-5-oxopentanoic acid involves a multi-step process that requires precise control over reaction conditions. The use of chiral resolution techniques ensures the formation of the desired enantiomer, while the incorporation of protecting groups like Fmoc ensures that critical functional groups remain intact during subsequent reactions. Recent advancements in asymmetric synthesis have further improved the efficiency and scalability of this process, making it more accessible for industrial applications.

Moreover, this compound has been instrumental in advancing our understanding of stereochemistry and its impact on biological activity. By studying the relationship between the spatial arrangement of atoms in this molecule and its biological effects, researchers have gained valuable insights into the design of more effective drugs. This has led to a renewed focus on chiral compounds in pharmaceutical research, with this compound serving as a model system for such studies.

In conclusion, CAS No 2171160-03-3 represents a cutting-edge chemical entity with diverse applications across multiple scientific domains. Its unique structure and functional groups make it an invaluable tool in peptide synthesis, drug discovery, and materials science. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an even greater role in advancing scientific knowledge and technological innovation.

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